(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
Descripción
The compound "(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone" is a heterocyclic molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety at position 4. This pyridazine-triazole unit is linked via a piperazine bridge to a pyrazin-2-yl methanone group.
Propiedades
IUPAC Name |
pyrazin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9O/c25-15(12-9-16-3-4-18-12)23-7-5-22(6-8-23)13-1-2-14(21-20-13)24-11-17-10-19-24/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQLNNFWPSNBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone , also known by its chemical structure and various identifiers, has garnered attention in medicinal chemistry due to its potential biological activities. This detailed article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 423.43 g/mol. The compound features a complex structure that includes a triazole ring, which is known for its biological significance.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives containing the triazole moiety. For instance, compounds similar to the one have been synthesized and evaluated against various pathogens. One study reported that derivatives exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for some of the most potent compounds .
Table 1: Antimicrobial Activity of Related Triazole Derivatives
| Compound ID | Target Pathogen | IC50 (μM) | IC90 (μM) |
|---|---|---|---|
| 6a | Mycobacterium tuberculosis | 1.35 | 3.73 |
| 6e | Mycobacterium tuberculosis | 2.18 | 4.00 |
| 6k | Mycobacterium tuberculosis | 2.00 | 3.90 |
These compounds were found to be non-toxic to human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development .
The proposed mechanism for the antimicrobial activity of triazole derivatives involves the inhibition of key enzymes in microbial metabolism and cell wall synthesis. The triazole ring is known to interfere with the biosynthesis of ergosterol in fungi, a vital component of fungal cell membranes, thus leading to cell death .
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Study on Tuberculosis Treatment : A series of triazole-containing compounds were tested for their anti-tubercular properties. Among them, specific derivatives showed promising results in reducing bacterial load in infected models, suggesting their potential as therapeutic agents against resistant strains .
- Antifungal Activity : Another study focused on the antifungal properties of triazole derivatives against Candida albicans. The results indicated that certain modifications to the triazole structure enhanced antifungal activity significantly compared to standard treatments .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, studies have shown significant cytotoxicity against various cancer cell lines. A related compound demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, primarily through mechanisms such as:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells via caspase activation and mitochondrial dysfunction.
- Cell Cycle Arrest : It disrupts the cell cycle at the sub-G1 and G2/M phases, leading to decreased proliferation.
Antimicrobial Properties
The triazole and pyridazine components contribute to the antimicrobial efficacy of this compound. Research has highlighted:
- Bacterial Inhibition : Certain derivatives have shown effectiveness against a range of bacterial strains, suggesting their potential as antibacterial agents.
Study 1: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of a related compound on various cancer cell lines using MTT assays. Results indicated that the compound induced significant apoptosis in BT-474 cells, with flow cytometry revealing increased sub-G1 populations indicative of cell death.
Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of pyridazine derivatives against a panel of bacterial strains. Findings suggested that specific substitutions on the pyridazine ring enhanced antibacterial activity, providing insights into structure-activity relationships.
Data Tables
| Biological Activity | IC50 Value (μM) | Cell Line/Organism | Mechanism |
|---|---|---|---|
| Cytotoxicity | 0.99 | BT-474 | Apoptosis induction |
| Antibacterial Activity | Varies | Various bacteria | Ergosterol inhibition |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Similarities and Key Differences
The target compound shares core motifs with several analogs reported in the literature. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Inferred from structural similarity to BJ48997 ().
Key Observations:
Heterocyclic Diversity: The target compound’s pyridazine-triazole core distinguishes it from imidazo-pyridine () or pyridazinone () analogs. The pyrazin-2-yl methanone group may enhance π-stacking interactions compared to trifluoromethylphenyl (BJ48997) or iodophenyl (Compound 18) groups .
Physicochemical Properties : Melting points and solubility are influenced by substituents. For example, nitro and chloro groups in compounds increase polarity, while trifluoromethyl (BJ48997) enhances lipophilicity .
Synthetic Flexibility : Piperazine bridges enable modular synthesis, as seen in and , allowing for rapid diversification of substituents .
Analytical and Spectral Comparisons
- NMR/HRMS : The target compound’s ¹H NMR would likely show piperazine protons at δ 2.5–3.5 ppm and pyridazine/triazole aromatic protons at δ 7.5–9.0 ppm, aligning with analogs in and .
- Purity : HPLC purity >95% (as in ) is achievable for such compounds, though substituents like trifluoromethyl may require optimized chromatographic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
